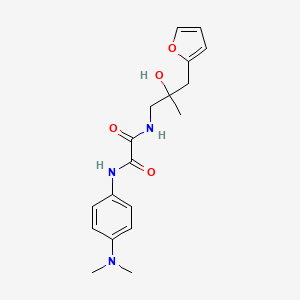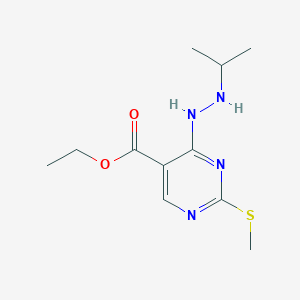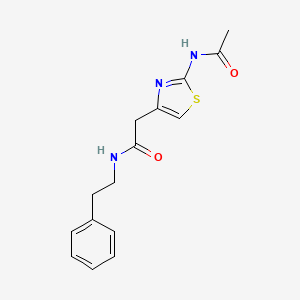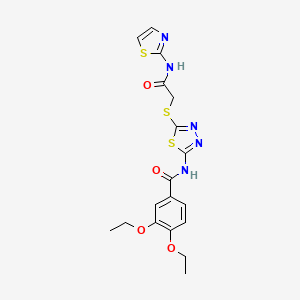
2-methyl-3-oxo-4-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-3-oxo-4-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.337. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-3-oxo-4-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-oxo-4-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis
- Peptidomimetic Building Blocks : The compound can be stereoselectively synthesized, providing valuable peptidomimetic building blocks. Enantiomerically and diastereomerically pure carboxamides, derived from this compound, have been synthesized for use in peptidomimetics (Hrast et al., 1999).
Hydrolysis and Tautomerism Studies
- Hydrolysis Analysis : Research has explored the hydrolysis of related compounds, with findings contributing to the understanding of their tautomerism between enamine and ketimine forms (Iwanami et al., 1964).
Microwave-Catalyzed Synthesis
- Enhanced Synthesis Techniques : A microwave-catalyzed synthesis method for related compounds has been developed, significantly enhancing reaction rates and yields compared to conventional methods (Dabholkar & Gavande, 2003).
Antibacterial Activity
- Antibacterial Properties : Certain derivatives of this compound have shown promising antibacterial activity against various strains, including E. coli and Staphylococcus aureus (Kadian et al., 2012).
Novel Synthesis Methods
- Innovative Synthesis Approaches : There have been efforts to develop new methods for synthesizing similar compounds, demonstrating their relevance in biology and medication (詹淑婷, 2012).
Antimicrobial and Antioxidant Studies
- Antimicrobial and Antioxidant Effects : Certain benzoxazinyl pyrazolone arylidenes, related to this compound, have shown potent antimicrobial and antioxidant properties (Sonia et al., 2013).
Chemical Properties and Reactivity
- Study of Chemical Reactivity : Research on the synthesis of related compounds has shed light on their chemical reactivity and potential applications in various fields, including medicinal chemistry (Fitton & Ward, 1971).
properties
IUPAC Name |
2-methyl-3-oxo-4-(2-phenylethyl)-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-18(17(21)22)16(20)19(12-11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)23-18/h2-10H,11-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQAXJAKBSPICE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2O1)CCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)
![benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2372395.png)
![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)





![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2372409.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)